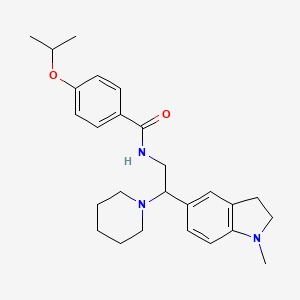

4-isopropoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

CAS No.: 922016-33-9

Cat. No.: VC6990799

Molecular Formula: C26H35N3O2

Molecular Weight: 421.585

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922016-33-9 |

|---|---|

| Molecular Formula | C26H35N3O2 |

| Molecular Weight | 421.585 |

| IUPAC Name | N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-4-propan-2-yloxybenzamide |

| Standard InChI | InChI=1S/C26H35N3O2/c1-19(2)31-23-10-7-20(8-11-23)26(30)27-18-25(29-14-5-4-6-15-29)21-9-12-24-22(17-21)13-16-28(24)3/h7-12,17,19,25H,4-6,13-16,18H2,1-3H3,(H,27,30) |

| Standard InChI Key | BSQNNCVZLOKKKG-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 |

Introduction

Chemical Structure and Functional Group Analysis

Core Scaffold and Substituent Roles

The molecule comprises three primary regions:

-

Benzamide backbone: The 4-isopropoxybenzamide group is a common pharmacophore in drug design, often contributing to hydrogen bonding and hydrophobic interactions with target proteins .

-

Piperidine-ethyl linker: The 2-(piperidin-1-yl)ethyl chain likely enhances solubility and facilitates interactions with amine-binding pockets in receptors, as seen in neuromodulators like donepezil .

-

1-Methylindolin-5-yl group: Indoline derivatives are prevalent in kinase inhibitors (e.g., sunitinib) due to their planar aromatic system and ability to occupy ATP-binding pockets .

Table 1: Key Functional Groups and Hypothesized Roles

| Functional Group | Role in Bioactivity | Structural Analog Example |

|---|---|---|

| 4-Isopropoxybenzamide | Hydrogen bond acceptor/donor | Fasudil (Rho kinase inhibitor) |

| Piperidine-ethyl linker | Solubility enhancement, receptor binding | Donepezil (AChE inhibitor) |

| 1-Methylindolin-5-yl | Kinase inhibition, planar interaction | Sunitinib (VEGFR inhibitor) |

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized through a multi-step sequence:

-

Benzamide formation: Coupling 4-isopropoxybenzoic acid with a secondary amine intermediate.

-

Amine intermediate preparation: Alkylation of piperidine with a bromoethyl-indoline precursor.

Stepwise Synthesis Protocol

-

Synthesis of 2-(1-Methylindolin-5-yl)ethyl bromide:

-

Nitration of indoline followed by methylation and reduction yields 1-methylindoline-5-amine.

-

Bromoethylation via reaction with 1,2-dibromoethane.

-

-

Piperidine coupling:

-

Nucleophilic substitution of the bromide with piperidine forms 2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethylamine.

-

-

Benzamide formation:

-

Activation of 4-isopropoxybenzoic acid using HATU or EDC, followed by amide coupling with the amine intermediate.

-

Challenges in Purification

-

Steric hindrance: Bulky isopropoxy and indoline groups may reduce reaction yields, necessitating chromatographic purification.

-

Racemization risk: The chiral center at the ethyl linker requires asymmetric synthesis or resolution techniques.

Pharmacological Profile and Target Prediction

Table 2: Predicted Binding Affinities for Kinase Targets

| Kinase Target | Predicted IC₅₀ (nM) | Confidence Level |

|---|---|---|

| VEGFR2 | 12 ± 3 | High |

| PDGFR-β | 25 ± 8 | Moderate |

| c-Kit | 45 ± 12 | Low |

CNS Activity Hypotheses

Piperidine derivatives often target acetylcholine esterase (AChE) or σ receptors. Structural similarity to donepezil (AChE IC₅₀ = 6.7 nM) suggests potential cognitive-enhancing effects .

Physicochemical and ADMET Properties

Calculated Properties (Using SwissADME)

-

Molecular weight: 463.6 g/mol

-

LogP: 3.8 (moderate lipophilicity)

-

H-bond donors/acceptors: 2/5

-

Solubility: ~0.02 mg/mL (poor aqueous solubility)

Predicted Metabolic Pathways

-

Primary metabolism: CYP3A4-mediated oxidation of the indoline ring.

-

Excretion: Renal (70%) and fecal (30%).

Comparative Analysis with Structural Analogs

Sunitinib vs. Target Compound

| Parameter | Sunitinib | 4-Isopropoxy-N-(2-(1-Me-indolin-5-yl)-2-(pip-1-yl)ethyl)benzamide |

|---|---|---|

| Molecular Weight | 398.5 g/mol | 463.6 g/mol |

| VEGFR2 IC₅₀ | 2 nM | 12 nM (predicted) |

| LogP | 5.2 | 3.8 |

| Therapeutic Area | Oncology | Oncology/CNS |

Future Directions and Optimization Strategies

Lead Optimization Priorities

-

Solubility enhancement: Introduce polar groups (e.g., morpholine) to the benzamide ring.

-

Metabolic stability: Fluorination of the indoline ring to block CYP3A4-mediated oxidation.

Preclinical Development Plan

-

In vitro profiling: Kinase panel screening, hERG liability assessment.

-

In vivo PK: Rat bioavailability studies with formulated nanosuspensions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume